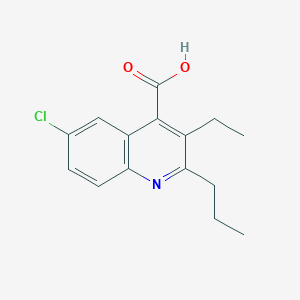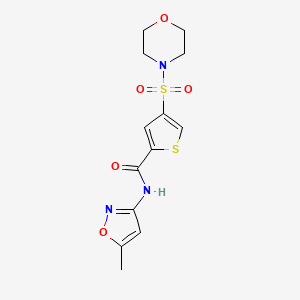
3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide often involves the introduction of functional groups such as fluorine and chloro atoms onto a benzenesulfonamide scaffold. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are structurally related, were synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency and notably increase selectivity (Hashimoto et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide can be determined using techniques such as X-ray crystallography. For example, the structure of a related compound, 1,3,5-Tris(4-fluorobenzenesulfonyl)-1,3,5-triazacyclohexane, was elucidated, showing a chair conformation typical of the 1,3,5-triazacyclohexane rings reported in the literature. The molecules were located on mirror planes, demonstrating the symmetry and structural features of such compounds (Gilardi et al., 2003).
Chemical Reactions and Properties
The chemical reactions involving compounds like 3-Chloro-N-cyclohexyl-4-fluorobenzenesulfonamide often involve substitutions or modifications of the benzenesulfonamide moiety. For instance, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents yielded various products, including N-benzenesulfonylformimidate and dibromocyclohexanes, indicating the reactivity of the sulfonamide group in halogenation reactions (Takemura et al., 1971).
科学的研究の応用
COX-2 Inhibitors Development
A study by Hashimoto et al. (2002) explored derivatives of benzenesulfonamide for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom alongside a cyclohexyl group, akin to 3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide, resulted in enhanced COX-2 selectivity and potency, leading to the development of a promising compound, JTE-522, for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Fluorination in Organic Synthesis
Yamamoto et al. (2011) demonstrated the enantiodivergent synthesis of 3'-fluorothalidomide using N-fluorobenzenesulfonimide, showcasing the utility of sulfonamide derivatives in the selective fluorination of organic compounds. This method highlights the role of sulfonamides in synthesizing enantiomerically pure compounds, crucial for drug development and material science (Yamamoto et al., 2011).
Catalysis and Chemical Synthesis
Sulfonamide-substituted phthalocyanines, as investigated by Işci et al. (2014), are designed for potential use as oxidation catalysts. These compounds, including sulfonamide derivatives, exhibit remarkable stability and effectiveness in the oxidation of olefins, underlining sulfonamides' importance in catalysis and synthesis applications (Işci et al., 2014).
Carbonic Anhydrase Inhibition
Sapegin et al. (2018) synthesized a novel class of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, a target for treating various diseases. The research underscores the therapeutic potential of sulfonamide derivatives in medicinal chemistry (Sapegin et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h6-9,15H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFMPYYENCBDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclohexyl-4-fluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide](/img/structure/B5558235.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)
![1-(4-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5558258.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)
![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)
![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)